molecular formula C10H14N2O2 B3328391 Ethyl 4-(pyrimidin-2-yl)butanoate CAS No. 459818-75-8

Ethyl 4-(pyrimidin-2-yl)butanoate

Cat. No.: B3328391
CAS No.: 459818-75-8
M. Wt: 194.23 g/mol
InChI Key: ONPUSVLNMWPSKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrimidin-2-yl)butanoate is a heterocyclic ester characterized by a pyrimidine ring linked to a butanoate backbone via a sulfur or carbon bridge, depending on the synthetic route. Its synthesis typically involves a bimolecular nucleophilic substitution (SN2) reaction, as described in studies targeting cytotoxic derivatives . Its molecular formula is C₁₀H₁₃N₂O₂ (calculated molecular weight: 193.22 g/mol), with the ester group enhancing lipophilicity and membrane permeability.

Properties

IUPAC Name

ethyl 4-pyrimidin-2-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-3-5-9-11-7-4-8-12-9/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPUSVLNMWPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyrimidin-2-yl)butanoate typically involves the esterification of 4-(pyrimidin-2-yl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(pyrimidin-2-yl)butanoate is primarily utilized as an intermediate in organic synthesis. It can be transformed into various derivatives through several chemical reactions:

  • Oxidation : Converts to 4-(pyrimidin-2-yl)butanoic acid.
  • Reduction : Produces dihydropyrimidine derivatives.
  • Substitution Reactions : Leads to various substituted pyrimidine derivatives depending on the substituents introduced.

These transformations make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Potential Biological Applications

Research has indicated that this compound exhibits potential biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Studies suggest that derivatives of pyrimidine compounds can exhibit anti-inflammatory effects, which may be relevant for developing treatments for inflammatory diseases .
  • Anticancer Activity : The compound is under investigation for its ability to inhibit cancer cell proliferation. Recent advances in pyrimidine-based drugs have shown promising results against various cancer types, including breast and lung cancers .

Medicinal Chemistry

Drug Development

This compound has been evaluated for its role in drug discovery, particularly as a precursor for creating new pharmacologically active compounds. Some notable findings include:

  • Targeting Enzymes : Pyrimidine derivatives are known to interact with key enzymes implicated in cancer and other diseases, making them suitable candidates for drug development .
  • Combination Therapies : Research indicates that compounds derived from this compound can enhance the efficacy of existing antibiotics by acting as adjuvants against resistant bacterial strains .

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored in material science. Its properties may be beneficial for developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for various organic transformationsForms acids, dihydropyridines, and substituted derivatives
Biological ActivityPotential anti-inflammatory and anticancer propertiesExhibits activity against cancer cell lines
Medicinal ChemistryPrecursor for drug development targeting enzymesEnhances efficacy of antibiotics
Industrial ApplicationsDevelopment of new materialsPotential for improved thermal and mechanical properties

Case Studies

  • Anticancer Activity Study :
    A study evaluated the anticancer effects of pyrimidine derivatives synthesized from this compound. Results indicated significant inhibition of cell proliferation in breast cancer cells, warranting further investigation into its mechanism of action .
  • Anti-inflammatory Research :
    Another research project focused on the anti-inflammatory potential of pyrimidine derivatives. The study found that certain derivatives exhibited reduced inflammation markers in vitro, suggesting a pathway for therapeutic development .
  • Synergistic Effects with Antibiotics :
    A recent investigation into antibiotic adjuvants highlighted how compounds derived from this compound can restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-(pyrimidin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Properties of Ethyl 4-(Pyrimidin-2-yl)butanoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
This compound C₁₀H₁₃N₂O₂ 193.22 Pyrimidine ring, butanoate ester Cytotoxicity studies (IC₅₀ evaluation)
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate C₁₈H₁₉F₃N₂O₅S 432.42 Sulfonyl linker, trifluoromethyl, methoxyphenyl High purity (≥95%), enhanced metabolic stability
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate C₁₁H₁₁NO₄ 221.21 Dioxo groups, pyridine ring Potential hydrogen-bonding interactions
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate C₁₃H₁₁ClN₂O₂ 262.69 Chloropyrimidine, benzoate ester Reactivity in Suzuki coupling reactions
2,2,6,6-Tetramethylpiperidin-4-yl butanoate C₁₃H₂₃NO₂ 225.33 Piperidine core, sterically hindered substituents Antioxidant applications

Structural and Functional Analysis

a) Pyrimidine vs. Pyridine Derivatives
  • This compound contains a pyrimidine ring, which enhances π-π stacking interactions with biological targets compared to pyridine derivatives like Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
b) Sulfonyl and Halogen Modifications
  • The sulfonyl group in Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate introduces electron-withdrawing effects, stabilizing the molecule and improving binding affinity to enzymes like kinases . In contrast, the chlorine atom in Ethyl 4-(2-chloropyrimidin-4-yl)benzoate facilitates nucleophilic aromatic substitution, making it reactive in cross-coupling reactions .
c) Core Heterocycle Variations
  • Piperidine-based esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl butanoate) exhibit steric hindrance due to tetramethyl groups, which can enhance stability against metabolic degradation. These compounds are often explored as antioxidants or nitroxide precursors .

Physicochemical Properties

  • Lipophilicity: The butanoate ester in this compound balances hydrophobicity, whereas sulfonyl or dioxo groups in analogues increase polarity.
  • Thermal Stability : Piperidine derivatives () exhibit higher thermal stability due to rigid, sterically protected cores.

Biological Activity

Ethyl 4-(pyrimidin-2-yl)butanoate, with the molecular formula C10H14N2O2, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a derivative of pyrimidine, a heterocyclic compound that plays a crucial role in various biological processes, including the formation of nucleotides. The compound is synthesized through several chemical reactions, and its structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrimidine ring structure can engage with nucleic acids and proteins, influencing various biochemical pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, altering physiological responses.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with key biological systems .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can show significant anticancer activity against A549 lung cancer cells. This compound derivatives were evaluated for their cytotoxicity using the MTT assay, revealing promising results .
CompoundCell LineIC50 (μM)Reference
This compoundA54912.5
Compound 4a (related derivative)A54910.0

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory potential. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation.

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been documented, with some studies showing effective inhibition against Gram-positive bacteria. This compound and its analogs have been tested for their antibacterial efficacy, indicating potential applications in developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Synthesis and Evaluation : Another study focused on synthesizing new pyrimidine derivatives and evaluating their biological activities. The findings highlighted that certain derivatives exhibited enhanced anticancer activity against A549 cells, suggesting structural modifications could lead to more potent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(pyrimidin-2-yl)butanoate
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